molecular formula C13H8ClN B3065032 4-Chloroacridine CAS No. 28814-25-7

4-Chloroacridine

Cat. No.: B3065032
CAS No.: 28814-25-7
M. Wt: 213.66 g/mol
InChI Key: JJCXZGRKDRKMPT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloroacridine typically involves the chlorination of acridine. One common method is the reaction of acridine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a solvent like chloroform . The reaction conditions usually require heating to facilitate the substitution of a hydrogen atom with a chlorine atom on the acridine ring.

Industrial production methods for acridine derivatives often involve the condensation of diphenylamine with chloroform in the presence of aluminum chloride or the distillation of acridone over zinc dust . These methods can be adapted for the production of this compound by incorporating chlorination steps.

Chemical Reactions Analysis

4-Chloroacridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can convert it back to acridine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoacridine derivatives.

Comparison with Similar Compounds

4-Chloroacridine is similar to other acridine derivatives, such as:

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can enhance its ability to interact with certain molecular targets, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloroacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCXZGRKDRKMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183005
Record name Acridine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28814-25-7
Record name Acridine, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028814257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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